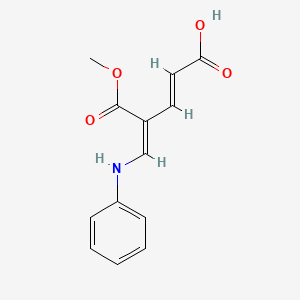

(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGPQZCFBLFIG-GOJKSUSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CC=CC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aldehyde Preparation

Reduction of ethyl (Z)-3-phenylacrylate with DIBAL (1.0 M, −78°C) yields (Z)-3-phenylpropenal, confirmed by 1H-NMR.

Wittig Reaction

Reacting the aldehyde with triethyl phosphonoacetate under Ando-modified conditions (−78°C, Triton B) forms the (2Z,4Z)-dienoate ester. Key steps include:

Functionalization

The ester intermediate undergoes aminolysis with aniline (3 mmol, THF, reflux) to install the anilino group, followed by saponification (NaOH, MeOH/H2O) to yield the carboxylic acid.

Characterization :

Comparative Analysis of Methods

The direct method offers efficiency, while the stepwise approach provides better stereocontrol for the 4Z configuration.

Alternative Approaches

Analyse Chemischer Reaktionen

Types of Reactions

(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The anilino group can participate in electrophilic substitution reactions, while the methoxycarbonyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Aniline in the presence of a suitable electrophile, such as acyl chlorides or alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted anilines or esters.

Wissenschaftliche Forschungsanwendungen

(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes or receptors, potentially inhibiting their activity. The conjugated diene system may participate in electron transfer reactions, affecting cellular redox states. Additionally, the methoxycarbonyl group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Insights :

- The target compound’s higher molecular weight and methoxycarbonyl group reduce water solubility compared to 5-phenyl-penta-2,4-dienoic acid.

Biologische Aktivität

(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of penta-2,4-dienoic acids characterized by specific geometric configurations at the 2 and 4 positions. Its chemical formula is , and it features an aniline moiety that contributes to its biological effects.

Mechanisms of Biological Activity

Research indicates that the biological activity of (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Gravitropic Responses : A study demonstrated that analogs of this compound can inhibit root gravitropism in plants, suggesting potential applications in agriculture for controlling plant growth patterns. The essential structural features for this activity include the diene unit and the carboxylic acid moiety .

- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the aniline group may enhance interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid. Key findings include:

- Diene Configuration : The (2E,4Z) configuration is crucial for maintaining activity; modifications leading to saturation or different stereochemistry result in loss of function.

- Aromatic Substitution : Variations in the aromatic ring structure significantly affect potency. The presence of electron-donating or withdrawing groups alters the compound's reactivity and interaction with biological targets.

| Structural Feature | Importance |

|---|---|

| Diene Configuration | Essential for activity |

| Aromatic Ring Type | Influences potency |

| Carboxylic Acid Moiety | Critical for interaction |

Case Studies

- Gravitropism Inhibition in Lettuce : In a controlled study, (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid was tested on lettuce seedlings. Concentrations as low as 5 μM effectively inhibited root bending without affecting overall growth rates .

- Antimicrobial Testing : A series of derivatives were synthesized and tested against common bacterial strains. Results indicated that certain modifications to the aniline group enhanced antimicrobial efficacy by up to 50% compared to baseline compounds.

- In Vitro Anti-inflammatory Assays : Compounds derived from (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid were evaluated for their ability to reduce TNF-alpha levels in macrophage cultures, showing a significant reduction at concentrations above 10 μM.

Q & A

Q. What are the optimized synthetic routes for (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid?

- Methodological Answer : Synthesis of structurally similar compounds (e.g., thiophene or penta-dienoate derivatives) often involves multi-step reactions with careful optimization of reaction conditions. For example, methoxycarbonyl and anilino groups may require protection/deprotection strategies to avoid side reactions. Key steps include:

- Cross-coupling reactions for olefin formation (e.g., Wittig or Horner-Wadsworth-Emmons reactions).

- Amidation or nucleophilic substitution to introduce the anilino group.

- Acid-catalyzed esterification for methoxycarbonyl stabilization.

Purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm olefin geometry (2E,4Z) and substituent positions. For example, coupling constants (J values) distinguish trans (J ≈ 15–16 Hz) and cis (J ≈ 10–12 Hz) double bonds.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M−H]− ions).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using reverse-phase C18 columns and UV detection.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What biological activities have been reported for structurally analogous compounds?

- Methodological Answer : Compounds with conjugated dienoic acid backbones and aromatic substituents (e.g., thiophene derivatives) exhibit:

- Enzyme Inhibition : Interaction with kinases or proteases via hydrogen bonding and π-π stacking.

- Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria.

- Anti-inflammatory Effects : Measured through COX-2 inhibition in cell-based assays.

Standard protocols include fluorescence quenching assays and surface plasmon resonance (SPR) to quantify binding affinities (KD values) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.

- Stability Studies : Monitor compound degradation in buffer (pH 7.4, 37°C) via LC-MS over 24–72 hours.

- Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 μM) to identify non-linear effects.

Statistical tools like ANOVA or nonlinear regression models (e.g., Hill equation) ensure reproducibility .

Q. What experimental approaches are suitable for studying environmental fate and degradation pathways?

- Methodological Answer :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) and analyze by LC-MS for byproducts.

- Hydrolysis : Test stability in aqueous buffers (pH 3–9) at 25–50°C to identify pH-sensitive bonds.

- Biotic Degradation : Use soil or microbial consortia in OECD 301B ready biodegradability tests.

Data interpretation requires kinetic modeling (e.g., pseudo-first-order rate constants) and comparison to EPA guidelines .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2 or EGFR).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.

- QSAR Models : Corate structural descriptors (e.g., logP, polar surface area) with bioactivity data.

Validate predictions with experimental IC50/Ki values and mutagenesis studies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.